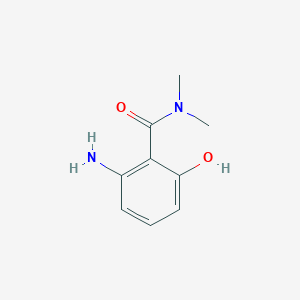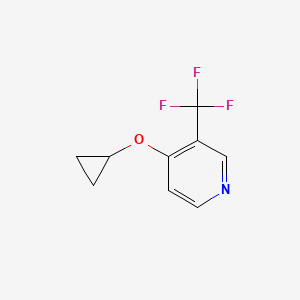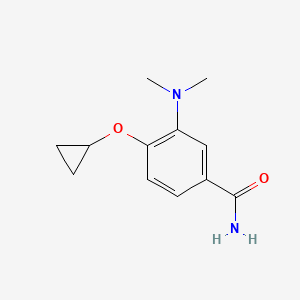
4-Cyclopropoxy-3-fluoro-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-fluoro-2-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with a cyclopropoxy group at the 4-position, a fluorine atom at the 3-position, and a nitro group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-fluoro-2-nitropyridine typically involves multiple steps. One common method starts with the fluorination of a pyridine derivative. For example, 3-bromo-2-nitropyridine can be reacted with a fluoride source such as Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . The cyclopropoxy group can then be introduced through a nucleophilic substitution reaction using cyclopropanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-3-fluoro-2-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The cyclopropoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the cyclopropoxy group.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-fluoro-2-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be modified to create pesticides or herbicides with improved efficacy and environmental profiles.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-fluoro-2-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-nitropyridine: Similar in structure but lacks the cyclopropoxy group.
3-Fluoro-4-nitropyridine: Similar but with different substitution patterns.
2,4-Difluoro-3-nitropyridine: Contains additional fluorine substitution.
Uniqueness
4-Cyclopropoxy-3-fluoro-2-nitropyridine is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties. This makes it a valuable scaffold for the design of compounds with specific biological or chemical properties.
Eigenschaften
Molekularformel |
C8H7FN2O3 |
|---|---|
Molekulargewicht |
198.15 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-fluoro-2-nitropyridine |
InChI |
InChI=1S/C8H7FN2O3/c9-7-6(14-5-1-2-5)3-4-10-8(7)11(12)13/h3-5H,1-2H2 |
InChI-Schlüssel |
FYVSZIUGHNBNBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=NC=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















